Sarm1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

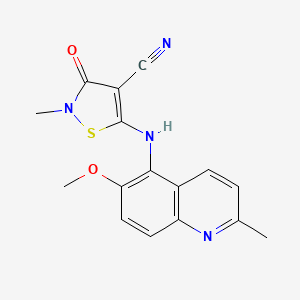

Molecular Formula |

C16H14N4O2S |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

5-[(6-methoxy-2-methylquinolin-5-yl)amino]-2-methyl-3-oxo-1,2-thiazole-4-carbonitrile |

InChI |

InChI=1S/C16H14N4O2S/c1-9-4-5-10-12(18-9)6-7-13(22-3)14(10)19-15-11(8-17)16(21)20(2)23-15/h4-7,19H,1-3H3 |

InChI Key |

YCKJOVSJCNUPNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(C=C2)OC)NC3=C(C(=O)N(S3)C)C#N |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Sarm1-IN-2: A Technical Guide

Abstract

Sterile Alpha and Toll/Interleukin-Receptor Motif-Containing 1 (SARM1) has been identified as a central executioner of programmed axon death, or Wallerian degeneration. Its intrinsic NAD+ hydrolase activity, which is triggered by axonal injury or disease-related stress, leads to a rapid depletion of nicotinamide adenine dinucleotide (NAD+), precipitating a metabolic crisis and subsequent axonal destruction.[1][2] This pivotal role has established SARM1 as a promising therapeutic target for a range of neurodegenerative disorders.[1][3] Sarm1-IN-2 is a small molecule inhibitor of SARM1 developed for the study of axonal degeneration. This document provides a detailed overview of the SARM1 signaling pathway, the specific mechanism of action of this compound, and the experimental protocols used to characterize its inhibitory function.

The SARM1 Signaling Pathway and Axon Degeneration

Under healthy conditions, SARM1 is maintained in an inactive, autoinhibited state.[4] The health of an axon is actively maintained by the labile protein Nicotinamide Mononucleotide Adenylyltransferase 2 (NMNAT2), which synthesizes NAD+ from Nicotinamide Mononucleotide (NMN).[5] Following axonal injury, NMNAT2 is rapidly degraded.[5] This leads to two critical changes: a decrease in NAD+ levels and an accumulation of its precursor, NMN.[2][5]

The resulting increase in the NMN/NAD+ ratio is the key trigger for SARM1 activation.[5][6] NMN binds to an allosteric site on the N-terminal armadillo repeat (ARM) domain of SARM1, causing a conformational change that relieves its autoinhibition.[5][7] This activation unmasks the catalytic Toll/Interleukin-1 Receptor (TIR) domain, which then proceeds to hydrolyze the remaining axonal NAD+ into nicotinamide (NAM), adenosine diphosphate ribose (ADPR), and cyclic ADPR (cADPR).[8][9] The catastrophic loss of NAD+, an essential cofactor for cellular energy metabolism, leads to ATP depletion, mitochondrial dysfunction, calcium influx, and ultimately, the complete fragmentation of the axon.[2][6]

This compound: Mechanism of Inhibition

This compound is a potent inhibitor of the SARM1 NAD+ hydrolase.[10] Its mechanism of action is centered on preventing the catalytic activity of the SARM1 TIR domain. It achieves this by reducing or inhibiting the binding of the substrate, NAD+, to the active site of the enzyme.[10] By occupying or altering the NAD+ binding pocket, this compound effectively blocks the hydrolysis of NAD+, thereby preserving the axonal NAD+ pool and preventing the downstream cascade of metabolic collapse and axonal fragmentation.

Quantitative Data

This compound has been characterized as a potent inhibitor of SARM1's enzymatic activity. The following table summarizes its reported potency. For context, the potencies of other published noncompetitive SARM1 inhibitors are also included.

| Compound | Type of Inhibition | IC50 | Reference |

| This compound | Competitive (presumed) | < 1 µM | [10] |

| Berberine Chloride | Noncompetitive | 110 ± 10 µM | [11] |

| Zinc Chloride | Noncompetitive | 10 ± 1 µM | [11] |

Experimental Protocols

The efficacy of SARM1 inhibitors like this compound is typically assessed using a combination of in vitro enzymatic assays and cell-based models of axon degeneration.

SARM1 NAD+ Hydrolase Activity Assay (Fluorogenic)

This in vitro assay directly measures the NADase activity of recombinant SARM1 and the ability of a compound to inhibit it. A common method is the SARM1 Fluorogenic Assay Kit.

Principle: The assay utilizes a fluorogenic substrate that is a substrate for the SARM1 enzyme. Cleavage of the substrate by SARM1's hydrolase activity releases a fluorophore, leading to an increase in fluorescence intensity. An inhibitor will prevent or reduce this increase.

Protocol Outline:

-

Reagent Preparation: Thaw recombinant human SARM1 enzyme, assay buffer, and fluorogenic substrate. Prepare serial dilutions of this compound.

-

Reaction Setup: To a 96-well plate, add assay buffer, the SARM1 enzyme, and the diluted inhibitor (or vehicle control). Allow a pre-incubation period (e.g., 15-30 minutes) for the compound to bind to the enzyme.

-

Initiation: Add the fluorogenic substrate to all wells to initiate the reaction.

-

Measurement: Immediately begin measuring fluorescence intensity at appropriate excitation/emission wavelengths using a microplate reader. Continue to read at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each concentration of the inhibitor. Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Dorsal Root Ganglion (DRG) Neuron Axon Degeneration Assay

This cell-based assay provides a more physiologically relevant model to test the neuroprotective effects of SARM1 inhibitors.

Principle: Primary DRG neurons are cultured in vitro, and axonal injury is induced chemically (e.g., with vincristine or vacor) or mechanically (axotomy). The ability of an inhibitor to prevent the subsequent degeneration of the neurites is quantified.

Protocol Outline:

-

Cell Culture: Isolate DRG neurons from rodents and culture them on a suitable substrate (e.g., poly-D-lysine/laminin-coated plates). Allow neurites to extend for several days.

-

Inhibitor Treatment: Treat the cultured neurons with various concentrations of this compound or a vehicle control for a specified period (e.g., 1-2 hours) before inducing injury.

-

Injury Induction: Induce axon degeneration by adding a neurotoxic compound like vincristine to the culture medium.

-

Incubation: Incubate the neurons for a period sufficient to observe degeneration in the control group (e.g., 24-72 hours).

-

Assessment and Quantification:

-

Fix and immunostain the neurons for a marker of axons (e.g., βIII-tubulin).

-

Capture images using fluorescence microscopy.

-

Quantify axon integrity using a degeneration index, which typically involves scoring axons as intact, fragmented, or absent. The percentage of axon protection is then calculated relative to the vehicle-treated control.

-

Conclusion

This compound acts as a direct inhibitor of the SARM1 enzyme, preventing the NAD+ hydrolysis that is the central event in programmed axon degeneration. By blocking the binding of NAD+ to SARM1's catalytic TIR domain, it preserves axonal metabolic stability and confers significant protection against neurotoxic insults in cellular models. This makes this compound a valuable pharmacological tool for researchers investigating the mechanisms of neurodegeneration and exploring the therapeutic potential of SARM1 inhibition.

References

- 1. Multifaceted roles of SARM1 in axon degeneration and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. What are SARM1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. pnas.org [pnas.org]

- 5. SARM1 is a Metabolic Sensor Activated by an Increased NMN/NAD+ Ratio to Trigger Axon Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis of SARM1 activation, substrate recognition, and inhibition by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Identification of the First Noncompetitive SARM1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Whitepaper on the Discovery and Synthesis of Sarm1-IN-2, a Novel SARM1 Inhibitor

Executive Summary

Axonal degeneration is a devastating hallmark of numerous neurodegenerative diseases, including peripheral neuropathies, amyotrophic lateral sclerosis (ALS), and glaucoma. A key driver of this pathological process is the Sterile Alpha and Toll/Interleukin-1 Receptor Motif-containing 1 (SARM1) protein. Upon activation by injury or disease-related stress, SARM1 functions as an NADase, rapidly depleting axonal nicotinamide adenine dinucleotide (NAD+) and triggering a catastrophic metabolic cascade that leads to axon self-destruction. This central role makes SARM1 a compelling therapeutic target for neuroprotection. This whitepaper provides a detailed technical overview of Sarm1-IN-2, a potent, small-molecule inhibitor of SARM1. We will cover the underlying SARM1 signaling pathway, the discovery of this compound through high-throughput screening, its pyrazole-based chemical synthesis, and the key experimental protocols used for its characterization.

The Central Role of SARM1 in Axonal Degeneration

SARM1 is a multidomain protein consisting of an N-terminal autoinhibitory Armadillo Repeat (ARM) domain, two central Sterile Alpha Motif (SAM) domains that mediate oligomerization, and a C-terminal Toll/Interleukin-1 Receptor (TIR) domain which possesses the catalytic NADase activity.[1][2] In healthy neurons, SARM1 is maintained in an inactive, octameric state where the ARM domains sequester the TIR domains, preventing their dimerization and enzymatic function.[1][3]

Axonal injury or metabolic stress leads to the rapid degradation of NMNAT2, an enzyme that synthesizes NAD+ from its precursor, nicotinamide mononucleotide (NMN).[3] This results in a sharp increase in the NMN/NAD+ ratio. NMN and NAD+ compete for binding to an allosteric site on the SARM1 ARM domain.[4] When the NMN/NAD+ ratio is high, NMN binding displaces NAD+, inducing a conformational change that releases the TIR domains.[3][4] The liberated TIR domains then self-associate, forming a composite active site that efficiently hydrolyzes NAD+ to adenosine diphosphate ribose (ADPR), cyclic ADPR (cADPR), and nicotinamide.[4][5] This rapid depletion of NAD+, a critical molecule for energy metabolism, leads to ATP loss and catastrophic energetic failure, culminating in the activation of downstream executioner pathways and the complete fragmentation of the axon.[6]

The SARM1 Signaling Pathway

The activation of the SARM1-mediated axon destruction pathway is a tightly regulated cascade. The following diagram illustrates the key steps from initial insult to final axonal fragmentation.

Discovery and Synthesis of this compound

Discovery via High-Throughput Screening

This compound is a potent SARM1 inhibitor identified from patent WO2019236890A1, where it is listed as Example 82.[7] The discovery of such inhibitors typically relies on high-throughput screening (HTS) campaigns designed to identify compounds that block the NADase activity of SARM1.[8][9] These screens often employ a recombinant, constitutively active form of SARM1 containing the SAM and TIR domains (SAM-TIR) and utilize a fluorescent NAD+ analog, such as etheno-NAD+ (ENAD), which increases in fluorescence upon cleavage.[8] Hits from the primary screen are then validated in secondary assays, including orthogonal biochemical assays and cell-based models of axon degeneration.

Synthesis of the Pyrazole Scaffold

This compound belongs to the pyrazole class of heterocyclic compounds. While the exact synthesis protocol from the patent is proprietary, a general and widely used method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis and related cyclocondensation reactions.[10][11] This typically involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.

A representative synthetic scheme is as follows:

-

Cyclocondensation: A substituted hydrazine (R1-NH-NH2) is reacted with a 1,3-diketone (R2-CO-CH2-CO-R3).

-

Dehydration: The reaction proceeds via an intermediate that undergoes acid- or base-catalyzed dehydration to form the stable aromatic pyrazole ring.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

This versatile approach allows for the introduction of various substituents at different positions on the pyrazole ring, enabling extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.[11]

Mechanism of Action

This compound functions as a potent SARM1 inhibitor with a reported half-maximal inhibitory concentration (IC50) of less than 1 µM. It is described as inhibiting axon regeneration by reducing or inhibiting the binding of NAD+ to SARM1.[6] This suggests an orthosteric mechanism of action, where the inhibitor likely binds within the catalytic active site of the TIR domain, competing directly with the substrate, NAD+.

Preclinical Characterization and Experimental Protocols

The evaluation of a SARM1 inhibitor like this compound involves a tiered approach, moving from biochemical assays to cellular models and finally to in vivo studies.

High-Throughput Screening for SARM1 Inhibitors

The initial discovery of SARM1 inhibitors is often accomplished through HTS. A common method is a fluorescence-based assay.

Protocol: Fluorescence-Based HTS Assay [8][12]

-

Assay Preparation: Recombinant human SARM1 (SAM-TIR domains) is diluted in assay buffer (e.g., 50 mM NaH2PO4, 50 mM NaCl, pH 8.0).

-

Compound Plating: Test compounds, positive controls (known inhibitors), and negative controls (DMSO) are dispensed into 384-well microplates.

-

Enzyme Addition: SARM1 enzyme solution is added to all wells and incubated with the compounds for a set period (e.g., 20 minutes) to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by adding a fluorescent substrate, such as PC6 or ENAD.[8][12]

-

Signal Detection: The plates are incubated (e.g., 1 hour at room temperature), and the fluorescence is measured using a plate reader at appropriate excitation and emission wavelengths (e.g., λex = 300 nm, λem = 410 nm for PC6).[12]

-

Data Analysis: The percent inhibition is calculated relative to controls, and compounds exceeding a certain threshold are identified as "hits."

Biochemical Potency Determination

Once identified, the potency of an inhibitor is precisely quantified by determining its IC50 value using a dose-response curve. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for this.[5][13]

Protocol: SARM1 NADase Activity Assay (LC-MS/MS) [2][13]

-

Reaction Setup: A reaction mixture is prepared containing SARM1 enzyme, assay buffer, and an activating agent like NMN.

-

Inhibitor Titration: The inhibitor (this compound) is added in a series of dilutions (e.g., 10-point, 3-fold dilutions).

-

Reaction Initiation & Quenching: The reaction is started by the addition of NAD+. After a fixed time (e.g., 60 minutes), the reaction is stopped by adding a quenching solution (e.g., 0.125% formic acid).

-

Sample Analysis: The samples are analyzed by LC-MS/MS to quantify the consumption of the substrate (NAD+) and the production of products (ADPR and cADPR).

-

IC50 Calculation: The data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.

Table 1: Biochemical Potency of Representative SARM1 Inhibitors

| Compound | Scaffold | SARM1 IC50 (nM) | Selectivity vs. CD38 | Reference |

|---|---|---|---|---|

| This compound | Pyrazole | < 1000 | Not Reported | [6] |

| Compound 331P1 | Not Disclosed | 189.3 | Selective | [12] |

| Compound 4 | Isothiazole | ~200 | Selective | [9] |

| Compound 10 | Isothiazole | ~200 | Selective |[9] |

Cellular Efficacy in Axon Degeneration Models

The ability of an inhibitor to protect neurons from damage is assessed in cell-based assays. A common model uses dorsal root ganglion (DRG) neurons treated with a neurotoxin like vincristine, which induces SARM1-dependent axon degeneration.[14][15]

Protocol: Vincristine-Induced Axon Degeneration Assay [14][15]

-

Neuron Culture: Primary DRG neurons are dissected from embryonic mice and cultured in 96-well plates for 6-7 days in vitro (DIV) to allow for extensive axon growth.

-

Compound Treatment: Neurons are pre-treated with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Neurotoxin Challenge: Axon degeneration is induced by adding vincristine (e.g., 40 nM) to the culture medium.

-

Incubation: The cultures are incubated for 24-48 hours to allow degeneration to proceed.

-

Imaging and Analysis: Axons are imaged using automated high-throughput microscopy. The integrity of the axonal network is quantified using a "degeneration index," which measures the degree of fragmentation.[14] A lower index indicates greater axonal protection.

Table 2: Representative Cellular Efficacy Data

| Treatment | Degeneration Index (at 36h) | Axon Protection |

|---|---|---|

| Vehicle (No Vincristine) | 0.05 (Intact) | - |

| Vehicle + Vincristine | 0.95 (Fragmented) | 0% |

| SARM1 Inhibitor + Vincristine | 0.15 (Protected) | > 80% |

| Sarm1 Knockout + Vincristine | 0.10 (Protected) | > 90% |

Note: Data are representative based on published results for potent SARM1 inhibitors.[15]

In Vivo Target Engagement and Efficacy

To assess whether a SARM1 inhibitor is effective in a living organism, preclinical animal models are used. The sciatic nerve axotomy (SNA) model is a common acute injury model to measure target engagement and efficacy.[9][12] Efficacy is often determined by measuring the level of neurofilament light chain (NfL) in the plasma, a biomarker of axonal damage.[9]

Protocol: Sciatic Nerve Axotomy (SNA) Model in Mice [9]

-

Dosing: Mice are administered the SARM1 inhibitor (e.g., orally or via intraperitoneal injection) or vehicle at a predetermined dose.

-

Surgery: One hour post-dosing, mice are anesthetized, and the sciatic nerve of one leg is exposed and transected (axotomy).

-

Sample Collection: At a defined time point after injury (e.g., 15 hours), blood is collected.[9]

-

Biomarker Analysis: Plasma is isolated, and NfL levels are quantified using a sensitive immunoassay (e.g., ELISA or Simoa).

-

Efficacy Assessment: A significant reduction in plasma NfL levels in the treated group compared to the vehicle group indicates that the inhibitor protected axons from degeneration in vivo.

Table 3: Representative In Vivo Efficacy of SARM1 Inhibitors in SNA Model

| Compound | Dose (mg/kg) | Route | Plasma NfL Reduction vs. Vehicle | Reference |

|---|---|---|---|---|

| Compound 4 | 30 | IP | ~60% | [9] |

| Compound 9 | 30 | IP | ~60% | [9] |

| Compound 10 | 100 | PO | ~60% | [9] |

Note: Data are for representative isothiazole SARM1 inhibitors, demonstrating the expected outcome for a potent, bioavailable compound like this compound.

Conclusion

This compound is a promising small-molecule inhibitor of the central axon degeneration enzyme, SARM1. Its discovery through high-throughput screening and its pyrazole scaffold represent a well-established path in modern drug discovery. The preclinical characterization pipeline—spanning biochemical potency, cellular protection, and in vivo biomarker modulation—provides a robust framework for evaluating its therapeutic potential. By directly targeting the NADase activity of SARM1, inhibitors like this compound offer a novel, disease-modifying strategy to prevent axonal loss and preserve neurological function in a wide range of devastating neurodegenerative disorders. Further development and characterization of this and related compounds are critical steps toward bringing a new class of neuroprotective medicines to patients in need.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Stepwise activation of SARM1 for cell death and axon degeneration revealed by a biosynthetic NMN mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SARM1 is a Metabolic Sensor Activated by an Increased NMN/NAD+ Ratio to Trigger Axon Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of SARM1 activation, substrate recognition and inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2019236879A1 - Inhibitors of sarm1 - Google Patents [patents.google.com]

- 7. glpbio.com [glpbio.com]

- 8. Identification of the First Noncompetitive SARM1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of Novel SARM1 Inhibitors for the Treatment of Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. JCI Insight - Vincristine and bortezomib use distinct upstream mechanisms to activate a common SARM1-dependent axon degeneration program [insight.jci.org]

- 15. Vincristine and bortezomib use distinct upstream mechanisms to activate a common SARM1-dependent axon degeneration program - PMC [pmc.ncbi.nlm.nih.gov]

Sarm1-IN-2: A Selective SARM1 Inhibitor for Neuroprotection

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterile Alpha and Toll/Interleukin Receptor Motif Containing 1 (SARM1) has emerged as a critical executioner of programmed axon degeneration, a key pathological feature in a host of neurodegenerative diseases. The NADase activity of SARM1, which is triggered by axonal injury and disease-related stress, leads to a catastrophic depletion of the essential metabolite nicotinamide adenine dinucleotide (NAD+), culminating in axonal demise. Consequently, the development of potent and selective SARM1 inhibitors has become a promising therapeutic strategy. This technical guide provides a comprehensive overview of Sarm1-IN-2, a selective inhibitor of SARM1. We will delve into its mechanism of action, present available quantitative data, and provide detailed, illustrative experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in the field of neurodegeneration and drug discovery.

Introduction to SARM1 and Axon Degeneration

Axon degeneration is an active, self-destructive process that is a hallmark of many debilitating neurological conditions, including peripheral neuropathies, traumatic brain injury, and neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Parkinson's disease.[1][2] The discovery of the central role of SARM1 in this process has revolutionized our understanding of axonal pathology.

SARM1 is a multidomain protein that, under healthy conditions, exists in an autoinhibited state.[3] Upon axonal injury or stress, a signaling cascade is initiated that leads to the activation of SARM1's intrinsic NAD+ hydrolase (NADase) activity.[4] This enzymatic function resides in its Toll/Interleukin-1 Receptor (TIR) domain. The activation of SARM1 is intricately regulated by the intracellular ratio of nicotinamide mononucleotide (NMN) to NAD+. A high NMN/NAD+ ratio, which occurs following injury due to the degradation of the NAD+ synthesizing enzyme NMNAT2, promotes SARM1 activation.[3] Once activated, SARM1 rapidly consumes axonal NAD+, leading to energetic collapse, cytoskeletal breakdown, and ultimately, fragmentation of the axon.[5][6]

The critical role of SARM1 in axon degeneration has been validated in numerous preclinical models, where genetic deletion or pharmacological inhibition of SARM1 confers robust protection to axons.[7][8] This has spurred significant interest in the discovery and development of small molecule inhibitors of SARM1 as potential therapeutics.

This compound: A Selective SARM1 Inhibitor

This compound is a small molecule inhibitor of SARM1. It has been identified as a potent inhibitor of SARM1's NADase activity and has been shown to protect axons from degeneration.[9][10]

Chemical Properties

| Property | Value |

| IUPAC Name | 5-(methoxy)-4-methyl-2-((1-methyl-5-oxo-4-((E)-prop-1-en-1-yl)-4,5-dihydro-1H-pyrazol-3-yl)amino)benzonitrile |

| Molecular Formula | C16H14N4O2S |

| Molecular Weight | 326.37 g/mol |

| CAS Number | 2396592-52-0 |

| Canonical SMILES | CN1C(=O)C(=C(N)C1=O)NC2=CC=C(C=C2OC)C3=NC=C(C)C=C3 |

Table 1: Chemical Properties of this compound.

Quantitative Data

The primary quantitative measure of a direct enzyme inhibitor's potency is its half-maximal inhibitory concentration (IC50). For this compound, the following activity has been reported:

| Assay | IC50 | Source |

| SARM1 NADase Activity | < 1 µM | [9][10] |

Table 2: In Vitro Potency of this compound.

Information regarding the selectivity of this compound against other NAD+-consuming enzymes, such as PARPs, SIRTs, and CD38, is not yet publicly available. A comprehensive selectivity profile is crucial for understanding the inhibitor's potential off-target effects.

| Off-Target Enzyme Family | Representative Enzymes | Selectivity Data for this compound |

| Poly(ADP-ribose) Polymerases | PARP1, PARP2 | Not Publicly Available |

| Sirtuins | SIRT1, SIRT2, SIRT3 | Not Publicly Available |

| Other NAD+ Hydrolases | CD38, CD157 | Not Publicly Available |

Table 3: Selectivity Profile of this compound (Data to be determined).

SARM1 Signaling Pathway and Mechanism of Inhibition

The activation of SARM1 is a key event in the initiation of axon degeneration. The following diagram illustrates the signaling pathway leading to SARM1 activation and the proposed mechanism of action for an inhibitor like this compound.

This compound is proposed to act as a direct inhibitor of the SARM1 NADase activity, thereby preventing the depletion of NAD+ and preserving axonal integrity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize SARM1 inhibitors like this compound. These protocols are based on established methods in the field and can be adapted for specific experimental needs.

SARM1 NADase Activity Assay

This assay directly measures the enzymatic activity of SARM1 and the inhibitory effect of compounds like this compound. The consumption of NAD+ or the formation of its breakdown products, adenosine diphosphate-ribose (ADPR) and cyclic ADPR (cADPR), can be quantified.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human SARM1 protein (e.g., the TIR domain, which is constitutively active) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Prepare a stock solution of NAD+ in assay buffer.

-

Prepare a dilution series of this compound in DMSO, and then further dilute in assay buffer to the desired final concentrations.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the diluted this compound solutions.

-

Add the SARM1 protein to each well and incubate for a pre-determined time (e.g., 30 minutes at room temperature) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the NAD+ substrate to each well.

-

Incubate the reaction for a specific time (e.g., 60 minutes at 37°C). The reaction time should be within the linear range of product formation.

-

Stop the reaction by adding a stopping solution (e.g., 0.5 M perchloric acid).

-

-

Detection and Analysis:

-

The amount of remaining NAD+ or the formed ADPR/cADPR can be quantified using various methods:

-

High-Performance Liquid Chromatography (HPLC): Separate and quantify NAD+, ADPR, and cADPR based on their retention times.

-

Mass Spectrometry (MS): Provide a highly sensitive and specific quantification of the reaction components.

-

Fluorescent NAD+ Cycling Assay: Use a commercially available kit to measure the amount of remaining NAD+.

-

-

Plot the percentage of SARM1 activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vitro Axon Protection Assay

This cell-based assay assesses the ability of this compound to protect neurons from degeneration following an insult. Dorsal root ganglion (DRG) neurons are a commonly used model for this purpose.

Workflow Diagram:

Methodology:

-

Neuron Culture:

-

Isolate DRG neurons from embryonic or early postnatal rodents.

-

Plate the neurons in specialized microfluidic chambers that separate the cell bodies from their axons. This allows for the specific injury of axons without affecting the cell bodies.

-

Culture the neurons for several days to allow for robust axon growth.

-

-

Treatment and Injury:

-

Treat the neurons with a range of concentrations of this compound for a specified period (e.g., 1-2 hours) prior to injury.

-

Induce axon degeneration by either:

-

Mechanical Axotomy: Transecting the axons in the axonal compartment of the microfluidic chamber.

-

Chemical Insult: Adding a neurotoxic agent, such as vincristine, to the axonal compartment.

-

-

-

Imaging and Quantification:

-

After a defined incubation period post-injury (e.g., 24 or 48 hours), fix and stain the neurons (e.g., with an antibody against β-III tubulin to visualize axons).

-

Acquire images of the axons using a high-content imaging system or a fluorescence microscope.

-

Quantify the degree of axon degeneration using a degeneration index. This can be calculated as the ratio of the fragmented axonal area to the total axonal area.

-

-

Data Analysis:

-

Compare the degeneration index of this compound-treated neurons to that of vehicle-treated controls to determine the protective effect of the compound.

-

Conclusion

This compound is a valuable tool for researchers investigating the role of SARM1 in axon degeneration and for the development of novel neuroprotective therapies. Its potency as a SARM1 inhibitor, with an IC50 in the sub-micromolar range, makes it a suitable probe for cellular and in vitro studies. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other SARM1 inhibitors. Future studies should focus on elucidating the detailed selectivity profile of this compound and evaluating its efficacy in in vivo models of neurodegenerative diseases. The continued exploration of selective SARM1 inhibitors like this compound holds significant promise for the development of transformative treatments for patients suffering from a wide range of neurological disorders.

References

- 1. WO2019236879A1 - Inhibitors of sarm1 - Google Patents [patents.google.com]

- 2. Stepwise activation of SARM1 for cell death and axon degeneration revealed by a biosynthetic NMN mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SARM1 is a Metabolic Sensor Activated by an Increased NMN/NAD+ Ratio to Trigger Axon Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sarm1 loss reduces axonal damage and improves cognitive outcome after repetitive mild closed head injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. The SARM1 Toll/Interleukin-1 Receptor (TIR) Domain Possesses Intrinsic NAD+ Cleavage Activity that Promotes Pathological Axonal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective inhibitors of SARM1 targeting an allosteric cysteine in the autoregulatory ARM domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

Structure-Activity Relationship of Sarm1-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterile Alpha and Toll/Interleukin Receptor Motif Containing 1 (SARM1) has emerged as a critical executioner of programmed axon degeneration, also known as Wallerian degeneration. Its NADase activity, which is triggered by axonal injury and neurotoxic stimuli, leads to a rapid depletion of NAD+, a critical cellular metabolite, ultimately causing axonal self-destruction. This central role in axonopathy has positioned SARM1 as a promising therapeutic target for a range of neurodegenerative diseases, including peripheral neuropathies, traumatic brain injury, and glaucoma.

Sarm1-IN-2 is a known inhibitor of SARM1, identified as "Example 82" in patent WO2019236890A1. While specific quantitative structure-activity relationship (SAR) data for a broad series of analogs of this compound is not publicly available in the searched literature, this guide will provide a comprehensive overview of the principles of SARM1 inhibition, detail the experimental protocols used to characterize inhibitors, and present the SARM1 signaling pathway. To illustrate the concept of SAR for this target, a representative dataset for a series of isothiazole-based SARM1 inhibitors is presented.

Data Presentation: Structure-Activity Relationship of SARM1 Inhibitors

The development of potent and selective SARM1 inhibitors is a key focus of therapeutic research. The structure-activity relationship (SAR) of these compounds provides crucial insights into the chemical features required for effective inhibition of SARM1's NADase activity. While the specific SAR data for the chemical series containing this compound is not detailed in the available public literature, the following table summarizes the SAR for a series of isothiazole inhibitors of SARM1 to exemplify the data-driven process of lead optimization for this target.

| Compound ID | Aryl Group Modification | Isothiazole Substitution | SARM1 NADase IC50 (µM) |

| 1 | Unsubstituted Phenyl | Unsubstituted | > 10 |

| 2 | 4-CF3 Phenyl | Unsubstituted | 1.5 |

| 3 | 3-CF3 Phenyl | Unsubstituted | 0.8 |

| 4 | 2-CF3 Phenyl | Unsubstituted | 0.3 |

| 5 | 2-Cl Phenyl | Unsubstituted | 0.5 |

| 6 | 2-Br Phenyl | Unsubstituted | 0.4 |

| 7 | 2-Me Phenyl | Unsubstituted | 0.7 |

| 8 | 2-CF3 Phenyl | 5-Me | 0.1 |

| 9 | 2-CF3 Phenyl | 5-Cl | 0.08 |

| 10 | 2-CF3 Phenyl | 5-Br | 0.07 |

Note: The data presented in this table is representative of a typical SAR study for SARM1 inhibitors and is compiled from publicly available research on isothiazole-based inhibitors. Specific values are illustrative.

Experimental Protocols

The characterization of SARM1 inhibitors involves a variety of biochemical and cell-based assays to determine their potency, selectivity, and efficacy in preventing axon degeneration.

SARM1 NADase Activity Assay (Fluorogenic)

This high-throughput screening assay measures the NAD+ cleavage activity of SARM1 by monitoring the hydrolysis of a fluorogenic NAD+ analog, such as etheno-NAD (ε-NAD).

-

Principle: ε-NAD is non-fluorescent due to internal quenching. Upon cleavage by SARM1, the nicotinamide moiety is released, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity.

-

Materials:

-

Recombinant human SARM1 protein

-

ε-NAD substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM MgCl2, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Dispense test compounds at various concentrations into the wells of a 384-well plate.

-

Add a solution of recombinant SARM1 protein to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the ε-NAD substrate to all wells.

-

Incubate the plate at 37°C for 60-120 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 340 nm and emission at 410 nm).

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.

-

Dorsal Root Ganglion (DRG) Neuron Axon Degeneration Assay

This cell-based assay assesses the ability of SARM1 inhibitors to protect neurons from axon degeneration following an insult.

-

Principle: Primary DRG neurons are cultured in vitro, and their axons are subjected to mechanical or chemical injury. The extent of axon fragmentation is quantified in the presence and absence of test compounds.

-

Materials:

-

Primary DRG neurons isolated from rodents

-

Neurobasal medium supplemented with B27, nerve growth factor (NGF), and antibiotics

-

Test compounds dissolved in DMSO

-

Microfluidic chambers or standard culture plates

-

Microscope with live-cell imaging capabilities

-

-

Procedure:

-

Culture DRG neurons for several days to allow for robust axon growth.

-

Pre-treat the neurons with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

-

Induce axon degeneration by either:

-

Axotomy: Mechanically severing the axons with a scalpel or by vacuum aspiration in microfluidic devices.

-

Neurotoxic Insult: Adding a neurotoxic agent such as vincristine or paclitaxel to the culture medium.

-

-

Incubate the cultures for 24-48 hours.

-

Acquire images of the axons at different time points.

-

Quantify the degree of axon degeneration using an axon fragmentation index or by counting the number of intact axons.

-

Determine the protective effect of the compounds by comparing the extent of axon degeneration in treated versus untreated cultures.

-

Mandatory Visualizations

SARM1 Signaling Pathway

Caption: SARM1 signaling pathway leading to axon degeneration.

Experimental Workflow: SARM1 Inhibitor Screening

Caption: Workflow for a SARM1 inhibitor high-throughput screening assay.

Target Validation of SARM1 Inhibition in Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Axonal degeneration is a hallmark of many neurodegenerative diseases, and the Sterile Alpha and TIR Motif Containing 1 (SARM1) protein has emerged as a central executioner of this process. SARM1 functions as an NAD+ hydrolase; its activation leads to rapid depletion of axonal NAD+, triggering a cascade of events that culminates in axonal self-destruction.[1][2][3] This central role makes SARM1 a compelling therapeutic target for a wide range of neurodegenerative disorders, including peripheral neuropathies, traumatic brain injury, and glaucoma.[4][5][6] This technical guide provides an in-depth overview of the target validation for SARM1 inhibitors, with a focus on the key experimental methodologies and quantitative data required to assess their therapeutic potential. While specific data for a single agent, Sarm1-IN-2, is limited in publicly available literature, this guide utilizes data from other well-characterized SARM1 inhibitors to illustrate the target validation process.

The SARM1 Signaling Pathway in Axon Degeneration

SARM1 is maintained in an inactive state in healthy neurons.[7] Upon axonal injury or in certain disease states, the ratio of nicotinamide mononucleotide (NMN) to NAD+ increases, leading to the activation of SARM1.[7][8] Activated SARM1 cleaves NAD+ into nicotinamide (NAM), ADP-ribose (ADPR), and cyclic ADP-ribose (cADPR).[9][10] This depletion of NAD+ leads to a catastrophic energy failure within the axon, resulting in its fragmentation and degeneration.[4]

Quantitative Assessment of SARM1 Inhibitors

The validation of a SARM1 inhibitor involves a series of quantitative assays to determine its potency, efficacy, and drug-like properties. The following tables summarize key quantitative data for representative SARM1 inhibitors from the literature.

Table 1: In Vitro Potency of Representative SARM1 Inhibitors

| Compound Class | Assay Type | Target | IC50 | Reference |

| Isothiazole | Biochemical NADase Assay | Human SARM1 (SAM-TIR) | 4 µM (initial hit) | [1] |

| Optimized Isothiazole | Biochemical NADase Assay | Human SARM1 (SAM-TIR) | Sub-µM | [1] |

| DSRM-3716 (Isoquinoline) | Biochemical NADase Assay | Human SARM1 | 75 nM | [11] |

| Nicotinamide | Biochemical NADase Assay | SARM1 | ~140 µM | [12] |

| Compound 174 | Hydrolase Activity Assay | Human SARM1 | 17.2 nM | [13] |

| Compound 331P1 | Hydrolase Activity Assay | Human SARM1 | 189.3 nM | [13] |

Table 2: Cellular Efficacy of Representative SARM1 Inhibitors

| Compound | Cellular Model | Endpoint | Effective Concentration | Reference |

| Isothiazoles | Mouse DRG Axotomy | Axon Protection | Dose-dependent | [1] |

| DSRM-3716 | Mouse DRG Axotomy | Inhibition of cADPR increase | Dose-dependent | [14] |

| DSRM-3716 | Mouse DRG Axotomy | Inhibition of NAD+ consumption | Dose-dependent | [14] |

| Compound 331P1 | Vincristine-treated DRG neurons | Axon Protection | 20 µM | [13] |

Table 3: In Vivo Efficacy of Representative SARM1 Inhibitors

| Compound Class | Animal Model | Biomarker/Endpoint | Route | Efficacy | Reference |

| Isothiazoles | Sciatic Nerve Axotomy (Mouse) | Plasma Neurofilament Light Chain (NfL) | IP, Oral | Dose-dependent decrease | [1] |

| Isothiazoles | Paclitaxel-induced Neuropathy (Mouse) | Sensory Nerve Action Potential | Oral | Partial protection | [1] |

| RO-7529 (BEI) | Experimental Autoimmune Encephalomyelitis (EAE) (Mouse) | Disability Clinical Scores | Oral | Worsening at low dose (2 mg/kg), improvement at high dose (50 mg/kg) | [3] |

| Compound 331P1 | Paclitaxel-induced Neuropathy (Mouse) | Plasma NfL, Intraepidermal Nerve Fiber Density | Not specified | Dose-dependent prevention of NfL increase and restoration of IENF density | [13] |

Experimental Protocols for SARM1 Target Validation

Detailed and robust experimental protocols are critical for the successful validation of SARM1 inhibitors.

Biochemical SARM1 NADase Assay

This assay directly measures the enzymatic activity of SARM1 and its inhibition by a test compound.

Protocol:

-

Protein Expression and Purification: Express and purify a constitutively active form of human SARM1, typically the SAM-TIR domains.[1]

-

Reaction Mixture: Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.2, 50 mM NaCl, 1 mM EDTA, 0.0025% Tween20).[15]

-

Compound Incubation: Incubate the purified SARM1 enzyme with varying concentrations of the test inhibitor (e.g., this compound) for a defined period.

-

Initiation of Reaction: Add the SARM1 substrate, NAD+, to initiate the enzymatic reaction. The concentration of NAD+ should be close to its physiological levels (e.g., 20-200 µM).[15]

-

Reaction Quenching: Stop the reaction after a specific time by adding a quenching solution (e.g., 0.125% formic acid).[15]

-

Detection of Products: Quantify the levels of NAD+ and its breakdown products (ADPR and cADPR) using mass spectrometry.[15]

-

Data Analysis: Calculate the percentage of SARM1 inhibition at each compound concentration and determine the IC50 value.

Dorsal Root Ganglion (DRG) Neuron Axon Degeneration Assay

This cell-based assay assesses the ability of a compound to protect axons from degeneration following an insult.

Protocol:

-

DRG Neuron Culture: Isolate and culture DRG neurons from embryonic mice or rats.[2]

-

Compound Treatment: Treat the cultured neurons with the SARM1 inhibitor at various concentrations for a specified duration (e.g., 1-2 hours) prior to injury.[1]

-

Axotomy: Induce axon degeneration by mechanically severing the axons (axotomy).[2]

-

Incubation: Incubate the cultures for a period sufficient to observe axon degeneration in untreated controls (e.g., 16-24 hours).[1]

-

Imaging: Acquire images of the axons using phase-contrast or fluorescence microscopy.

-

Quantification of Axon Degeneration: Quantify the extent of axon fragmentation using a degeneration index, which is the ratio of the fragmented axon area to the total axon area.[16]

-

Data Analysis: Determine the dose-dependent protective effect of the inhibitor.

In Vivo Models of Neurodegeneration

Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of SARM1 inhibitors.

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model:

-

Animal Model: Use a relevant rodent model, such as mice treated with a neurotoxic chemotherapeutic agent like paclitaxel.[1]

-

Compound Administration: Administer the SARM1 inhibitor orally or via intraperitoneal injection according to a defined dosing schedule.[1]

-

Functional Assessment: Measure nerve function using techniques like sensory nerve action potential (SNAP) recordings.[1]

-

Histological Analysis: Assess the density of intraepidermal nerve fibers (IENF) in skin biopsies.[13]

-

Biomarker Analysis: Measure plasma levels of neurofilament light chain (NfL) as a biomarker of axon damage.[1]

Conclusion

The validation of SARM1 as a therapeutic target for neurodegenerative diseases is supported by a growing body of preclinical evidence. The inhibition of SARM1's NADase activity presents a promising strategy to prevent axon degeneration. A systematic approach to target validation, employing a battery of quantitative in vitro and in vivo assays as outlined in this guide, is essential for the successful development of novel SARM1-targeted therapeutics. While the specific compound "this compound" requires further public documentation, the methodologies and principles described herein provide a robust framework for the evaluation of any SARM1 inhibitor.

References

- 1. Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Genetic inactivation of SARM1 axon degeneration pathway improves outcome trajectory after experimental traumatic brain injury based on pathological, radiological, and functional measures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gene therapy targeting SARM1 blocks pathological axon degeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. Stepwise activation of SARM1 for cell death and axon degeneration revealed by a biosynthetic NMN mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. SARM1 regulates NAD+-linked metabolism and select immune genes in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iris.univpm.it [iris.univpm.it]

- 11. Structural basis of SARM1 activation, substrate recognition and inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Permeant fluorescent probes visualize the activation of SARM1 and uncover an anti-neurodegenerative drug candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. themoonlight.io [themoonlight.io]

- 16. researchgate.net [researchgate.net]

The Role of SARM1 in Axonal Degeneration Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sterile Alpha and Toll/Interleukin-1 Receptor Motif-containing 1 (SARM1) has been identified as a central executioner of programmed axon destruction, a pathway implicated in a wide range of neurodegenerative diseases and injuries.[1][2] Under healthy conditions, SARM1 is maintained in an inactive state. However, following traumatic, toxic, or metabolic insults to the axon, SARM1 is activated, triggering a catastrophic depletion of the essential metabolite nicotinamide adenine dinucleotide (NAD+).[3][4] This event initiates a cascade leading to energetic collapse and fragmentation of the axon. The discovery of SARM1's intrinsic NADase activity has redefined it from a mere scaffold protein to a critical enzyme in neuronal pathology, making it a prime therapeutic target for conditions like peripheral neuropathies, traumatic brain injury, glaucoma, and amyotrophic lateral sclerosis (ALS).[5][6][7][8] This guide provides an in-depth overview of the SARM1 signaling pathway, its mechanism of action, key experimental protocols for its study, and quantitative data related to its function.

SARM1 Structure and Domain Function

SARM1 is a multi-domain protein whose function is tightly regulated by its structure. The functional unit is an octameric ring.[9][10] Its domains work in concert to maintain an auto-inhibited state and to execute NAD+ cleavage upon activation.[10][11]

-

Armadillo Repeat (ARM) Domain: Located at the N-terminus, this domain serves an auto-inhibitory role.[3][12] It contains an allosteric binding pocket for NAD+ and its precursor, nicotinamide mononucleotide (NMN).[10][13] In the inactive state, NAD+ binding to this site stabilizes the interaction between the ARM and TIR domains, effectively locking the enzyme "off".[14]

-

Sterile Alpha Motif (SAM) Domains: SARM1 contains two tandem SAM domains which are crucial for its oligomerization into a characteristic octameric ring structure.[6][9][15] This oligomerization is a prerequisite for its enzymatic activity.

-

Toll/Interleukin-1 Receptor (TIR) Domain: The C-terminal TIR domain harbors the intrinsic NAD+ hydrolase (NADase) activity.[4][16] In the inhibited state, the ARM domain sequesters the TIR domain, preventing the self-association required for catalysis.[15] Upon activation, the TIR domains are released, dimerize, and form the active site that cleaves NAD+.[3][15]

SARM1 Signaling and Axonal Degeneration Cascade

The activation of SARM1 and subsequent axonal destruction is a tightly regulated, multi-step process. It begins with an upstream insult and culminates in the physical fragmentation of the axon.

Upstream Activation: A Metabolic Sensor

Under normal physiological conditions, the labile axonal survival protein, NMNAT2 (nicotinamide mononucleotide adenylyltransferase 2), continuously synthesizes NAD+ from its precursor NMN.[13][17] This maintains a low NMN/NAD+ ratio, keeping SARM1 inactive.[13] Following axonal injury, NMNAT2 is rapidly degraded.[13][17] This leads to two critical changes: NAD+ synthesis halts, and its precursor, NMN, accumulates.[12][18]

SARM1 functions as a metabolic sensor, with its activity being allosterically controlled by the relative levels of NMN and NAD+.[12][13] The rising NMN concentration leads to NMN displacing NAD+ from the allosteric pocket in the ARM domain.[12][13] This binding event induces a conformational change in the SARM1 octamer, releasing the auto-inhibitory lock on the TIR domains.[3][18]

Downstream Effector Pathway: The Execution Phase

Once activated, the SARM1 TIR domains execute their potent NADase function, cleaving NAD+ into nicotinamide (NAM), ADP-ribose (ADPR), and cyclic ADPR (cADPR).[4][15][16] This enzymatic activity is the central event that drives the axon to destruction.

-

NAD+ Depletion: SARM1-mediated cleavage causes a rapid and catastrophic drop in axonal NAD+ levels.[15][19]

-

Energetic Collapse: NAD+ is an essential cofactor for cellular respiration. Its depletion leads to a profound decrease in ATP production and mitochondrial dysfunction.[20]

-

Calcium Influx: The metabolic crisis triggers a massive influx of extracellular calcium into the axon, although the precise mechanism linking NAD+ loss to calcium channel opening is still under investigation. cADPR, a product of SARM1 activity, is a known calcium-mobilizing agent.[21][22]

-

Cytoskeletal Disassembly: Elevated intracellular calcium activates calcium-dependent proteases, such as calpains, which degrade cytoskeletal components like spectrin and neurofilaments.[23] This leads to the breakdown of the axonal structure.

-

Axon Fragmentation: The compromised cytoskeleton can no longer maintain axonal integrity, resulting in the characteristic beading and fragmentation known as Wallerian degeneration.[15]

Quantitative Data Summary

The study of SARM1 has generated significant quantitative data, particularly concerning metabolite levels and inhibitor potency.

Table 1: SARM1-Dependent Metabolite Changes in Neurons

| Condition / Treatment | Analyte | Change Relative to Control | Cell Type | Citation |

|---|---|---|---|---|

| Nicotinamide Riboside (NR) + NRK1 expression | cADPR | Rapid increase (SARM1-dependent) | Primary mouse eDRG neurons | [13] |

| FK866 (NAMPT inhibitor) + CZ-48 (NMN mimetic) | cADPR/NAD+ Ratio | Dramatic increase | Primary mouse eDRG neurons | [13] |

| Axotomy | NAD+ | Rapid depletion (SARM1-dependent) | DRG neurons | [24] |

| Vincristine Injury | NAD+ | Depletion (SARM1-dependent) | DRG neurons | [4] |

| NMN Deamidase Expression (post-injury) | NAD+ | Depletion is blocked | DRG neurons |[24] |

Table 2: Potency of SARM1 Inhibitors

| Inhibitor Class | Lead Compound | IC50 | Assay Type | Citation |

|---|---|---|---|---|

| Pyridine-based | TH-408 | 0.46 µM | Biochemical NADase Assay | [25] |

| Isoquinoline | Not specified | Potent and selective | Biochemical NADase Assay | [7] |

| Isothiazole (irreversible) | Not specified | Potent and selective | Biochemical NADase Assay | [26] |

| Nicotinic Acid Riboside (NaR) | NaR | ~100-200 µM | HPLC-based NADase Assay | [27] |

| Vanillic Acid Riboside (VR) | VR | ~100-200 µM | HPLC-based NADase Assay |[27] |

Key Experimental Protocols

Investigating the SARM1 pathway requires robust methodologies to measure its enzymatic activity and the downstream cellular consequences.

SARM1 NADase Activity Assay

This protocol measures the NAD+ cleavage activity of recombinant SARM1 protein. It is essential for screening inhibitors and studying enzyme kinetics.

Principle: The assay quantifies the disappearance of the substrate (NAD+) or the appearance of a product (e.g., cADPR, or a fluorescent signal from a modified substrate). Fluorogenic assays using substrates like N6-etheno-NAD (ε-NAD) are common for high-throughput screening.[28] Hydrolysis of ε-NAD by SARM1 releases the internal quenching, leading to an increase in fluorescence.[28]

Methodology:

-

Reagent Preparation:

-

Prepare SARM1 Assay Buffer (e.g., 50 mM HEPES/NaOH, pH 7.5).[27]

-

Dilute recombinant human SARM1 enzyme to the desired concentration in assay buffer.

-

Prepare substrate solution (e.g., ε-NAD or NAD+).

-

For inhibitor screening, prepare serial dilutions of test compounds in DMSO. The final DMSO concentration should not exceed 1%.[28]

-

-

Assay Procedure (96-well format):

-

Add test inhibitor or vehicle (DMSO) to appropriate wells.

-

Add SARM1 enzyme solution to all wells except for a "no enzyme" control.

-

Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Incubate the plate at 25°C or 37°C for a specified time (e.g., 30-60 minutes).[18][27]

-

-

Detection:

-

Fluorogenic: Measure fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., ~300 nm Ex / ~410 nm Em for ε-NAD).

-

HPLC: Stop the reaction by adding an equal volume of acetonitrile.[18] Analyze the supernatant by HPLC to quantify the remaining NAD+ and the formed products (NAM, ADPR, cADPR).[27]

-

-

Data Analysis:

-

Subtract background fluorescence from "no enzyme" controls.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine IC50 values by fitting the data to a dose-response curve.

-

Quantification of Axon Degeneration in Culture

This protocol provides a method to objectively measure the extent of axon degeneration in primary neuron cultures, often using Dorsal Root Ganglia (DRG) explants.[23][29]

Principle: After an insult (e.g., axotomy or neurotoxin exposure), axons undergo fragmentation. The degree of degeneration can be quantified by imaging immunostained axons and using automated software to calculate a "degeneration index" — typically the ratio of the fragmented axon area to the total axon area.[30]

Methodology:

-

Cell Culture:

-

Culture DRG explants from embryonic mice or rats on a suitable substrate (e.g., collagen or laminin-coated plates).

-

Allow axons to extend radially for several days in the presence of nerve growth factor (NGF).[23]

-

-

Induction of Degeneration:

-

Fixation and Immunostaining:

-

At various time points post-injury, fix the neurons with 4% paraformaldehyde.

-

Permeabilize the cells and block non-specific binding.

-

Incubate with a primary antibody against an axonal marker (e.g., anti-β-III-tubulin).

-

Incubate with a fluorescently-labeled secondary antibody.

-

-

Imaging:

-

Image Analysis (Automated):

-

Use an image analysis software package like ImageJ or a custom script (e.g., Axoquant 2.0).[23][30][31]

-

Thresholding: Binarize the image to separate axons from the background.

-

Particle Analysis: Use a particle analyzer module to distinguish between continuous, healthy axons and small, disconnected axonal fragments.[30]

-

Calculation: Calculate the total area occupied by β-III-tubulin staining and the area occupied only by fragmented particles. The degeneration index is calculated as: Degeneration Index = (Area of Fragmented Axons) / (Total Axonal Area)

-

Conclusion

SARM1 stands as a decisive executioner of axonal degeneration, translating diverse upstream insults into a common, self-destructive pathway centered on NAD+ metabolism.[1][32] Its role as a metabolic sensor, activated by an increased NMN/NAD+ ratio, and its subsequent function as a potent NADase, provide a clear, linear mechanism explaining the long-observed phenomenon of Wallerian degeneration.[4][13] The detailed elucidation of this pathway has opened a promising therapeutic window. Pharmacological inhibition of SARM1's enzymatic activity represents a direct and powerful strategy to preserve axonal integrity across a spectrum of neurological disorders characterized by axonopathy.[7][8][26] The continued development of potent and selective SARM1 inhibitors, guided by the robust experimental frameworks outlined in this guide, holds significant potential to yield transformative, disease-modifying treatments.

References

- 1. rupress.org [rupress.org]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis of SARM1 activation, substrate recognition and inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The SARM1 Toll/Interleukin-1 Receptor (TIR) Domain Possesses Intrinsic NAD+ Cleavage Activity that Promotes Pathological Axonal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emergence of SARM1 as a Potential Therapeutic Target for Wallerian-type Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 7. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are SARM1 inhibitors and how do they work? [synapse.patsnap.com]

- 9. SARM1 - Wikipedia [en.wikipedia.org]

- 10. Structural basis for SARM1 inhibition and activation under energetic stress | eLife [elifesciences.org]

- 11. Distinct developmental and degenerative functions of SARM1 require NAD+ hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. SARM1 is a Metabolic Sensor Activated by an Increased NMN/NAD+ Ratio to Trigger Axon Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The SARM1 Axon Degeneration Pathway: Control of the NAD+ Metabolome Regulates Axon Survival in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Research Portal [iro.uiowa.edu]

- 17. Frontiers | SARM1: a key multifaceted component in immunoregulation, inflammation and neurodegeneration [frontiersin.org]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. frontiersin.org [frontiersin.org]

- 22. biorxiv.org [biorxiv.org]

- 23. A novel method for quantifying axon degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 24. NMNAT1 inhibits axon degeneration via blockade of SARM1-mediated NAD+ depletion | eLife [elifesciences.org]

- 25. Pyridine-based small molecule inhibitors of SARM1 alleviate cell death caused by NADase activity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 26. Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. biorxiv.org [biorxiv.org]

- 28. bpsbioscience.com [bpsbioscience.com]

- 29. A novel method for quantifying axon degeneration | PLOS One [journals.plos.org]

- 30. Approaches to quantify axonal morphology for the analysis of axonal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Frontiers | The SARM1 TIR NADase: Mechanistic Similarities to Bacterial Phage Defense and Toxin-Antitoxin Systems [frontiersin.org]

In Vitro Characterization of Sarm1-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Sarm1-IN-2, a potent inhibitor of the Sterile Alpha and Toll/Interleukin-1 Receptor (TIR) motif-containing 1 (SARM1) protein. SARM1 is a key mediator of programmed axonal degeneration, making it a critical therapeutic target for a range of neurodegenerative diseases and injuries. This document details the quantitative data, experimental methodologies, and relevant biological pathways associated with this compound.

Core Data Summary

The inhibitory activity of this compound has been quantified through robust in vitro assays. The key findings are summarized in the table below, providing a clear comparison of its potency and efficacy in a cell-based model of axonal injury.

| Parameter | Value | Assay Type |

| IC50 | <1 µM | SARM1 NADase Activity Assay |

| Axon Regeneration | 6% after 72 hours | In Vitro Axon Degeneration Assay |

Table 1: Quantitative In Vitro Data for this compound.[1][2]

SARM1 Signaling Pathway and Inhibition

SARM1 is a central executioner of a conserved axonal destruction pathway. Upon neuronal injury or disease-related stress, the intracellular concentration of nicotinamide mononucleotide (NMN) increases, leading to the allosteric activation of SARM1. The activated SARM1 enzyme then depletes the essential metabolite nicotinamide adenine dinucleotide (NAD+), triggering a cascade of events that culminates in axonal fragmentation and degeneration. This compound exerts its neuroprotective effect by inhibiting the NADase activity of SARM1, thereby preserving axonal NAD+ levels and preventing downstream degenerative processes.

References

Preclinical Studies Involving Sarm1-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Sarm1-IN-2 and other potent, selective inhibitors of Sterile Alpha and Toll/Interleukin-1 Receptor Motif-Containing 1 (SARM1), a key mediator of axonal degeneration. This document synthesizes available data on the mechanism of action, experimental protocols, and quantitative outcomes to support ongoing research and development in neuroprotective therapeutics.

Introduction to SARM1 and Axonal Degeneration

Axonal degeneration is a hallmark of many neurodegenerative diseases, including peripheral neuropathies, amyotrophic lateral sclerosis (ALS), and multiple sclerosis. SARM1 has been identified as a central executioner of a conserved axonal death pathway.[1][2] Structurally, SARM1 is a multidomain protein that includes an autoinhibitory N-terminal domain, tandem SAM domains for multimerization, and a C-terminal TIR domain possessing NAD+ glycohydrolase (NADase) activity.[3][4]

In healthy neurons, SARM1 is maintained in an inactive state.[4] Following axonal injury or exposure to neurotoxic insults, a cascade of events leads to the activation of SARM1's NADase function. This results in the rapid depletion of nicotinamide adenine dinucleotide (NAD+), a critical molecule for cellular energy metabolism, leading to a bioenergetic crisis and subsequent axonal fragmentation.[5] The inhibition of SARM1, therefore, presents a promising therapeutic strategy to prevent axonal loss in a variety of pathological conditions.

This compound and Other Preclinical SARM1 Inhibitors

This compound is a small molecule inhibitor of SARM1. Preclinical data for this compound and other potent SARM1 inhibitors developed by companies like Disarm Therapeutics have demonstrated the potential of this therapeutic approach. These inhibitors have been shown to protect axons from degeneration in both in vitro and in vivo models.[2]

Quantitative Data

The following tables summarize the available quantitative data for this compound and other representative preclinical SARM1 inhibitors.

| Compound | Assay Type | Target | IC50 | Source |

| This compound | Biochemical Assay | SARM1 | <1 µM | [6][7][8] |

| Compound from Disarm Therapeutics (Ex 3 pg 269, claim 46) | Biochemical Assay (Rapidfire high-throughput mass spectrometry) | Full-length SARM1 | <50 nM | [9] |

| Compound from Disarm Therapeutics (Ex 3 pg 31, claim 19) | Biochemical Assay (NAD+ cleavage with Rapidfire high-throughput mass spectrometry) | Full-length ARM-SAM-TIR SARM1 | <50 nM | [9] |

| Isothiazole Compound 1 | Biochemical Assay (SAM and TIR domains of human SARM1) | SARM1 NADase | 4 µM | [10] |

| Isothiazole Compounds (optimized) | Biochemical Assay | SARM1 | 0.16 µM to 0.37 µM | [10] |

| DSRM-3716 | Biochemical Assay | SARM1 NADase | 75 nM | [11] |

| Compound | Model System | Readout | Result | Source |

| This compound | In vitro axon regeneration assay | Axon Regeneration | 6% axon regeneration after 72 hours of exposure. | [6][7] |

| Isothiazole SARM1 Inhibitors | Mouse Paclitaxel CIPN Model | Tail Nerve SNAP Amplitudes | Partial protection at the highest dose. | [10] |

| Compound 331P1 | Mouse Paclitaxel CIPN Model | Plasma NfL Levels | Dose-dependent prevention of the decline in neurofilament light chain (NfL) levels. | [3][12] |

| Compound 331P1 | Mouse Paclitaxel CIPN Model | Intraepidermal Nerve Fiber (IENF) Intensity | Elevated IENF intensity in mouse foot paw tissue. | [3][12] |

Experimental Protocols

This section details the methodologies for key preclinical experiments used to evaluate SARM1 inhibitors.

In Vitro Dorsal Root Ganglion (DRG) Neuron Axotomy Assay

This assay assesses the ability of a compound to protect axons from degeneration following mechanical injury.

Protocol:

-

DRG Neuron Culture:

-

Dissect dorsal root ganglia from E13.5 mouse embryos.

-

Dissociate ganglia into a single-cell suspension using trypsin.

-

Plate cells on poly-D-lysine and laminin-coated plates.

-

Culture neurons in a neurobasal medium supplemented with B27, nerve growth factor (NGF), and antimitotic agents (e.g., 5-fluoro-2'-deoxyuridine and uridine) to inhibit the growth of non-neuronal cells.[8]

-

Allow axons to extend for 5-7 days in vitro (DIV).

-

-

Compound Treatment and Axotomy:

-

Assessment of Axon Degeneration:

-

Culture the transected axons for a defined period (e.g., 16, 24, 48, 72 hours).[2][13]

-

Fix the cells and immunostain for an axonal marker, such as βIII-tubulin.

-

Acquire images using fluorescence microscopy.

-

Quantify axon degeneration using an automated or manual method to determine the percentage of intact versus fragmented axons.[13]

-

In Vivo Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model

This model evaluates the efficacy of SARM1 inhibitors in preventing axon degeneration caused by neurotoxic chemotherapeutic agents.

Protocol (Vincristine-Induced Neuropathy): [1][6][7]

-

Animal Model: Use adult wild-type mice (e.g., C57BL/6J).

-

Vincristine Administration:

-

SARM1 Inhibitor Treatment:

-

Administer the SARM1 inhibitor orally or via another appropriate route, starting before or concurrently with the vincristine treatment. The dosing regimen will be compound-specific.

-

-

Outcome Measures:

-

Behavioral Testing: Assess for mechanical and thermal hyperalgesia.

-

Electrophysiology: Measure compound nerve action potential amplitudes in the tail nerve.[6]

-

Histology:

-

Collect skin biopsies from the hind paws to quantify intraepidermal nerve fiber (IENF) density.

-

Collect sural nerve and toe nerve samples for morphometric analysis of myelinated axons.[1]

-

-

Protocol (Paclitaxel-Induced Neuropathy): [10]

-

Animal Model: Use adult wild-type mice.

-

Paclitaxel Administration:

-

Administer paclitaxel intravenously at a dose of 50 mg/kg on days 1 and 2.

-

-

SARM1 Inhibitor Treatment:

-

Administer the SARM1 inhibitor orally, for example, daily starting 2 hours before the first paclitaxel dose and continuing throughout the experiment.

-

-

Outcome Measures:

-

Electrophysiology: Measure sensory nerve action potential (SNAP) amplitudes of the tail nerve at specified time points (e.g., 9 and 15 days after the first paclitaxel dose).

-

Histology: Assess intraepidermal nerve fiber density.

-

Biomarkers: Measure plasma levels of neurofilament light chain (NfL).

-

In Vivo Sciatic Nerve Axotomy (SNA) and Biomarker Analysis

This acute injury model is used to assess the immediate protective effects of SARM1 inhibitors and to measure key biomarkers of SARM1 activity and axonal damage.

-

Animal Model: Use adult mice.

-

SARM1 Inhibitor Administration:

-

Administer the SARM1 inhibitor at the desired dose and route. For example, a single oral dose or two intraperitoneal injections spaced several hours apart.[8]

-

-

Sciatic Nerve Axotomy:

-

Anesthetize the mouse and expose the sciatic nerve.

-

Perform a complete transection or crush of the nerve.

-

-

Biomarker Measurement:

-

At a specified time post-injury (e.g., 15 hours), collect blood and the injured sciatic nerve.[2][8]

-

Neurofilament Light Chain (NfL): Measure NfL levels in the plasma using a sensitive immunoassay (e.g., SIMOA).[14][15]

-

Cyclic ADP-ribose (cADPR): Measure cADPR levels in the nerve tissue homogenate using liquid chromatography-mass spectrometry (LC-MS/MS). cADPR is a direct product of SARM1's enzymatic activity.

-

Signaling Pathways and Experimental Workflows

SARM1 Signaling Pathway in Axonal Degeneration

References

- 1. Prevention of vincristine-induced peripheral neuropathy by genetic deletion of SARM1 in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. SARM1 is required in human derived sensory neurons for injury-induced and neurotoxic axon degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Live imaging reveals the cellular events downstream of SARM1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prevention of vincristine-induced peripheral neuropathy by genetic deletion of SARM1 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. neurology.org [neurology.org]

- 8. mdpi.com [mdpi.com]

- 9. rupress.org [rupress.org]

- 10. SARM1 acts downstream of neuroinflammatory and necroptotic signaling to induce axon degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. rupress.org [rupress.org]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. Serum neurofilament light chain measurements following nerve trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cADPR is a gene dosage-sensitive biomarker of SARM1 activity in healthy, compromised, and degenerating axons - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sarm1-IN-2 in In Vitro Neuronal Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sterile Alpha and Toll/Interleukin Receptor Motif Containing 1 (SARM1) is a key mediator of programmed axon degeneration, a critical process in many neurodegenerative diseases and nerve injuries.[1][2][3] Upon activation, SARM1's intrinsic NAD+ hydrolase activity is triggered, leading to a rapid depletion of axonal NAD+, metabolic crisis, and subsequent axon fragmentation.[4][5] This central role in axon self-destruction makes SARM1 a compelling therapeutic target for neuroprotection.[6][7] Sarm1-IN-2 is a small molecule inhibitor designed to target the NADase activity of SARM1, thereby preserving axonal integrity in the face of neurotoxic or traumatic insults.

These application notes provide a detailed protocol for the use of this compound in in vitro neuronal cultures to study its neuroprotective effects. The protocol outlines procedures for cell culture, inhibitor treatment, induction of axonal degeneration, and subsequent analysis of neuroprotection and SARM1 pathway engagement.

SARM1 Signaling Pathway

SARM1 is maintained in an inactive state through autoinhibition, where the N-terminal Armadillo/HEAT repeat (ARM) domain sequesters the C-terminal Toll/Interleukin Receptor (TIR) domain, which harbors the NADase activity.[2] Axonal injury or neurotoxic stress leads to an increase in the NMN/NAD+ ratio.[8] Nicotinamide mononucleotide (NMN) binds to an allosteric site on the ARM domain, inducing a conformational change that releases the TIR domains.[8] The released TIR domains then oligomerize and become catalytically active, hydrolyzing NAD+ to nicotinamide (NAM), ADP-ribose (ADPR), and cyclic ADPR (cADPR).[4][5][6] The resulting NAD+ depletion leads to a catastrophic energy failure within the axon, culminating in its degeneration.[4] this compound is hypothesized to act by directly inhibiting the NADase activity of the SARM1 TIR domain.

Experimental Protocols

In Vitro Neuronal Culture

This protocol is generalized for primary dorsal root ganglion (DRG) neurons, but can be adapted for other neuronal types such as cortical or hippocampal neurons.

Materials:

-

Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)

-

Growth factors (e.g., Nerve Growth Factor (NGF) for DRG neurons)

-

Poly-D-lysine or Poly-L-ornithine and laminin-coated culture plates

-

Dissociation reagents (e.g., trypsin, collagenase)

-

This compound (stock solution prepared in DMSO)

-

Axon degeneration-inducing agent (e.g., Vincristine, Paclitaxel, or a microfluidic device for axotomy)

Procedure:

-

Isolate DRG neurons from embryonic or early postnatal rodents according to established protocols.

-

Dissociate the ganglia using enzymatic digestion followed by mechanical trituration.

-

Plate the dissociated neurons onto coated culture plates at a suitable density. For axon degeneration assays, lower densities are preferred to allow for clear visualization of individual axons.

-

Culture the neurons for 5-7 days in vitro (DIV) to allow for mature neurite outgrowth.

This compound Treatment and Induction of Axon Degeneration

Procedure:

-